molecular formula C9H9BrN2O3 B15327678 Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 6-bromoh-imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B15327678
M. Wt: 273.08 g/mol
InChI Key: VNWMXLZAJIVJHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:

    Formation of Imidazo[1,2-a]pyridine Core:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets:

    Pathways Involved:

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BrN2O3

Molecular Weight

273.08 g/mol

IUPAC Name

ethyl 6-bromo-5H-imidazo[2,1-b][1,3]oxazine-3-carboxylate

InChI

InChI=1S/C9H9BrN2O3/c1-2-14-8(13)7-3-11-9-12(7)4-6(10)5-15-9/h3,5H,2,4H2,1H3

InChI Key

VNWMXLZAJIVJHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1CC(=CO2)Br

Origin of Product

United States

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